molecular formula C11H13NO3 B1267925 4-Salicyloylmorpholine CAS No. 3202-84-4

4-Salicyloylmorpholine

Cat. No.: B1267925
CAS No.: 3202-84-4
M. Wt: 207.23 g/mol
InChI Key: TUFGIGGYNZUDAL-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for morpholine, a related compound, indicates that it is a flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Salicyloylmorpholine can be synthesized through the reaction of salicylic acid with morpholine in the presence of a dehydrating agent. One common method involves the use of thionyl chloride to convert salicylic acid to salicyloyl chloride, which then reacts with morpholine to form this compound . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Salicyloylmorpholine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the salicyloyl moiety can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the salicyloyl moiety can be reduced to form alcohols.

    Substitution: The aromatic ring in the salicyloyl moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated derivatives of this compound.

Mechanism of Action

The mechanism of action of 4-Salicyloylmorpholine involves its interaction with specific molecular targets and pathways. The salicyloyl moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: A precursor in the synthesis of 4-Salicyloylmorpholine, known for its anti-inflammatory and analgesic properties.

    Morpholine: A component of this compound, used as a solvent and intermediate in organic synthesis.

    4-Hydroxybenzoylmorpholine: A structurally similar compound with potential biological activities.

Uniqueness

This compound is unique due to the combination of the salicyloyl and morpholine moieties, which confer distinct chemical and biological properties. The presence of both functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

(2-hydroxyphenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-10-4-2-1-3-9(10)11(14)12-5-7-15-8-6-12/h1-4,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFGIGGYNZUDAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20281834
Record name 2-(morpholin-4-ylcarbonyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669512
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3202-84-4
Record name 4-Salicyloylmorpholine
Source ChemIDplus
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Record name 4-Salicyloylmorpholine
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Record name 2-(morpholin-4-ylcarbonyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-HYDROXY-PHENYL)-MORPHOLIN-4-YL-METHANONE
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Record name 4-SALICYLOYLMORPHOLINE
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